molecular formula C5H4INO2S B13110368 5-Iodopyridine-2-sulfinicacid

5-Iodopyridine-2-sulfinicacid

Cat. No.: B13110368
M. Wt: 269.06 g/mol
InChI Key: QGXNDWWZXVWQHT-UHFFFAOYSA-N
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Description

5-Iodopyridine-2-sulfinic acid is a halogenated heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an iodine atom at the 5-position and a sulfinic acid group at the 2-position of the pyridine ring. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodopyridine-2-sulfinic acid typically involves the iodination of pyridine derivatives. One common method is the iodination of 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane as a catalyst . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-iodopyridine-2-sulfinic acid may involve large-scale iodination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under appropriate conditions.

    Reduction: The iodine atom can be reduced to form 5-pyridine-2-sulfinic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the iodine atom under mild conditions.

Major Products Formed

    Oxidation: 5-Iodopyridine-2-sulfonic acid.

    Reduction: 5-Pyridine-2-sulfinic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-iodopyridine-2-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can interact with nucleophiles, while the iodine atom can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2-Iodopyridine: Similar in structure but lacks the sulfinic acid group.

    3-Iodopyridine: Iodine atom is at the 3-position instead of the 5-position.

    4-Iodopyridine: Iodine atom is at the 4-position.

Uniqueness

5-Iodopyridine-2-sulfinic acid is unique due to the presence of both the iodine atom and the sulfinic acid group, which confer distinct reactivity and functional properties. This combination allows for diverse chemical transformations and applications that are not possible with other iodopyridine derivatives .

Properties

Molecular Formula

C5H4INO2S

Molecular Weight

269.06 g/mol

IUPAC Name

5-iodopyridine-2-sulfinic acid

InChI

InChI=1S/C5H4INO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9)

InChI Key

QGXNDWWZXVWQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)S(=O)O

Origin of Product

United States

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